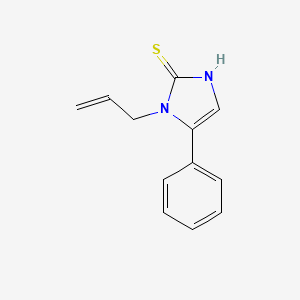

1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Description

Properties

IUPAC Name |

4-phenyl-3-prop-2-enyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTGXBLUWOXTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CNC1=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Substitution: The allyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed for reduction.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and exert antimicrobial or anticancer effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

1-Phenyl-1,3-dihydro-2H-imidazole-2-thione: Lacks the allyl group but shares similar chemical properties.

1-Methyl-1,3-dihydro-2H-imidazole-2-thione: Contains a methyl group instead of an allyl group.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: A related imidazole derivative with different substituents.

Uniqueness: 1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various applications in research and industry .

Biological Activity

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS No. 332358-13-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the imidazole ring and a thiol group, which are crucial for its biological activity. The molecular formula is , and its structure can be visualized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several imidazole derivatives against the MCF-7 breast cancer cell line. The results demonstrated that compounds with imidazole moieties could induce DNA damage and inhibit cell proliferation effectively. Specifically, compounds structurally related to this compound showed enhanced activity compared to traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|---|

| 1-Allyl-5-phenyl... | MCF-7 | 10.5 | 1.5-fold more active |

| Doxorubicin | MCF-7 | 15.0 | Reference |

The mechanism through which this compound exerts its anticancer effects involves:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an essential enzyme for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, imidazole derivatives have been investigated for their antiviral activities. Some studies suggest that compounds similar to 1-allyl-5-phenyl... demonstrate inhibitory effects against viruses such as HIV and hepatitis C virus (HCV). For instance, certain imidazole derivatives have shown promising results with low EC50 values in viral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.